Target Selectivity Shift: EGFR-to-Src Kinase Repurposing Versus PD 153035
N-(2,4-Dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is explicitly described as a quinazolinamine analog of PD 153035. However, whereas PD 153035 is an extremely potent EGFR inhibitor (IC50 = 25 pM, Ki = 6 pM), the target compound has negligible EGFR activity and instead inhibits Src kinase with an IC50 of 250 nM . This represents a >10,000-fold shift in target selectivity engendered solely by replacement of the 3-bromophenyl group (PD 153035) with a 2,4-dichlorophenyl group (target compound) on the common 6,7-dimethoxyquinazoline scaffold.
| Evidence Dimension | Kinase inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | Src IC50 = 250 nM; no reported EGFR inhibition |
| Comparator Or Baseline | PD 153035: EGFR IC50 = 25 pM (0.025 nM), Ki = 6 pM; no reported Src inhibition |
| Quantified Difference | >10,000-fold selectivity shift from EGFR (PD 153035) to Src (target compound); target compound Src IC50 is 10,000-fold weaker than PD 153035 EGFR IC50 |
| Conditions | Src: ELISA-based kinase activity assay, pH 7.5, 2 °C. EGFR: biochemical kinase inhibition assay. |
Why This Matters
This evidence proves that despite near-identical core structures, the target compound is not functionally interchangeable with PD 153035; procurement for Src-focused research must specify the 2,4-dichlorophenyl derivative explicitly.
